

Ofirnoflast (HT-6184): Application Notes and Protocols for In Vitro Cellular Assays

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Compound of Interest

Compound Name: *Ofirnoflast*

Cat. No.: *B15608140*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofirnoflast (HT-6184) is a first-in-class, orally bioavailable, allosteric inhibitor of NIMA-related kinase 7 (NEK7). NEK7 is a crucial component for the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key signaling platform in the innate immune system.[1][2][3] By targeting NEK7, **Ofirnoflast** effectively blocks the assembly and activation of the NLRP3 inflammasome, leading to a reduction in the release of pro-inflammatory cytokines, specifically interleukin-1 β (IL-1 β) and interleukin-18 (IL-18). This targeted mechanism of action makes **Ofirnoflast** a promising therapeutic candidate for a variety of inflammatory diseases. Preclinical studies have demonstrated the efficacy of **Ofirnoflast** in reducing inflammation in various models, and it is currently under investigation in Phase 2 clinical trials for conditions such as Myelodysplastic Syndromes (MDS).[4]

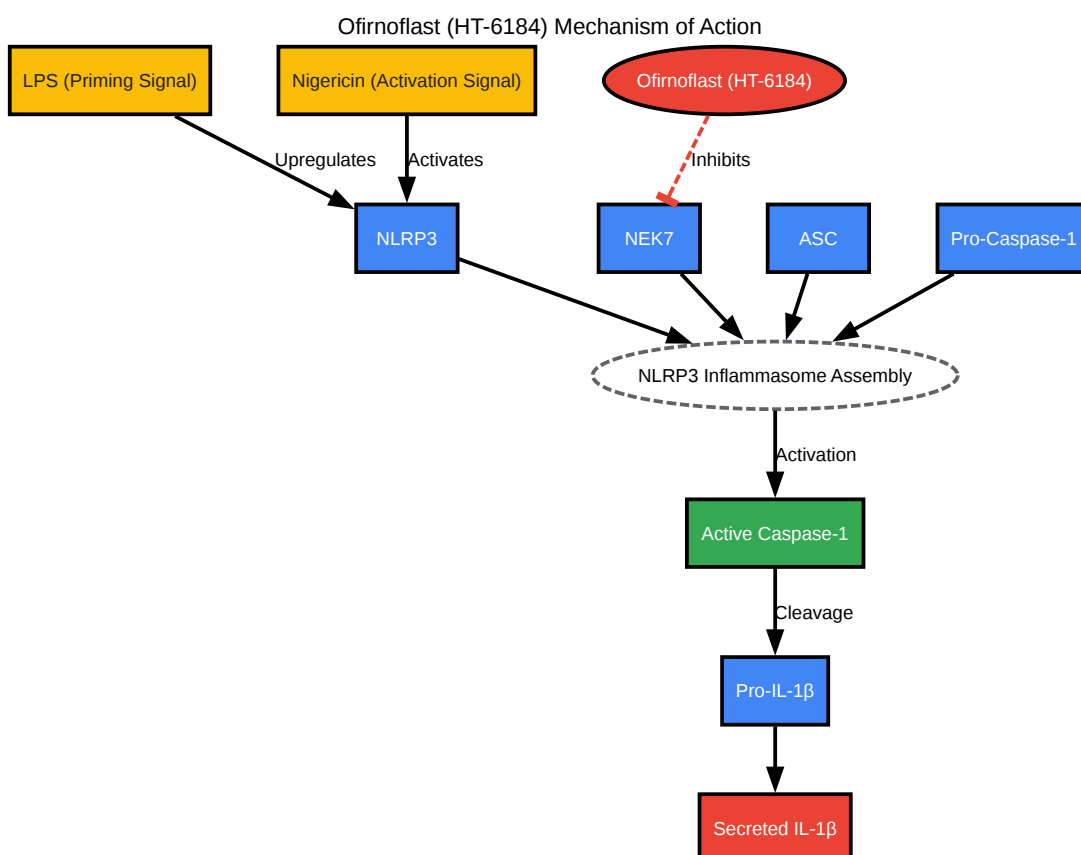
These application notes provide detailed protocols for the in vitro characterization of **Ofirnoflast** (HT-6184) in cell culture, with a focus on the human monocytic THP-1 cell line, a widely used model for studying NLRP3 inflammasome activation.

Mechanism of Action of Ofirnoflast (HT-6184)

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the inflammatory response. Its activation is a two-step process: a "priming" signal (e.g., from lipopolysaccharide, LPS) leads to the upregulation of NLRP3 and pro-IL-1 β , while a second

"activation" signal (e.g., nigericin, ATP) triggers the assembly of the inflammasome complex. NEK7 is essential for this assembly, acting as a scaffold to bring NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) together. This proximity allows for the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1 β and pro-IL-18 into their mature, secreted forms.

Ofirnoflast exerts its inhibitory effect by allosterically binding to NEK7. This binding prevents the interaction between NEK7 and NLRP3, thereby blocking the formation of the active inflammasome complex.^[1] Consequently, caspase-1 is not activated, and the release of mature IL-1 β and IL-18 is suppressed.



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Ofirnoflast inhibits NLRP3 inflammasome assembly by targeting NEK7.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of **Ofirnoflast** (HT-6184) in THP-1 cells.

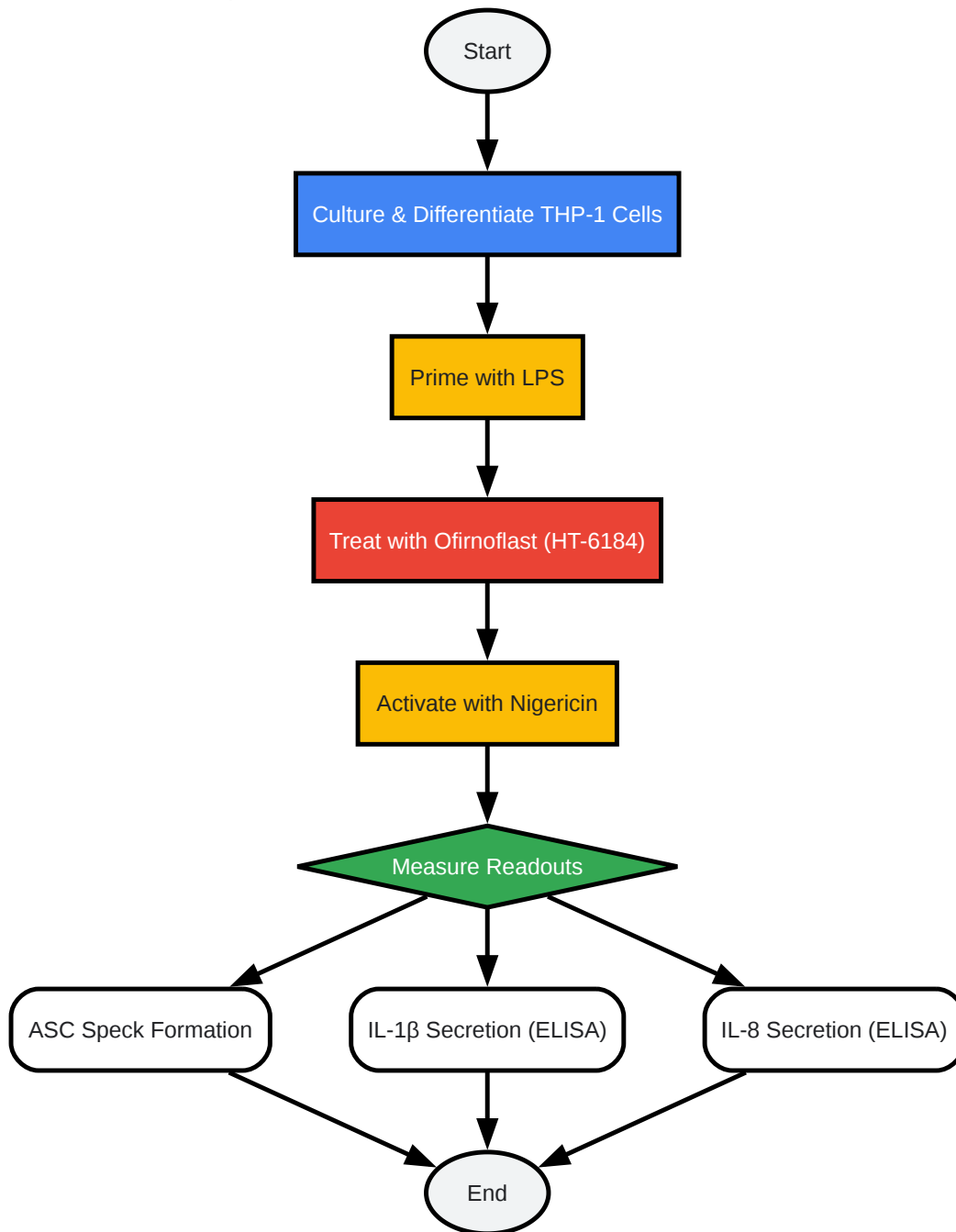
Cell Line	Assay	Readout	Treatment Conditions	Result	Reference
THP-1-ASC-GFP	ASC Speck Formation	Fluorescent Microscopy	3h LPS, 2h Ofirnoflast, 1h Nigericin (5 μ M)	200 nM Ofirnoflast significantly reduces ASC speck formation. Inhibition is dose-dependent.	[1]
THP-1	Cytokine Secretion	Not specified	Not specified	Reduces IL-1 β , IL-6, and IL-8 production.	Halia Therapeutics (preclinical data)

Note: Detailed dose-response curves and IC50 values for cytokine inhibition are not yet publicly available. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 in their specific assay system.

Experimental Protocols

The following protocols are designed for the use of **Ofirnoflast** (HT-6184) in a THP-1 cell culture model of NLRP3 inflammasome activation.

Experimental Workflow for Ofirnoflast Evaluation



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Workflow for assessing **Ofirnoflast**'s effect on inflammasome activation.

Protocol 1: Culture and Differentiation of THP-1 Cells

Materials:

- THP-1 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen-Strep)
- Phorbol 12-myristate 13-acetate (PMA)
- 6-well or 96-well cell culture plates

Procedure:

- Thawing and Maintenance of THP-1 Cells:
 - Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.
 - Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS and 1% Pen-Strep).
 - Centrifuge at 300 x g for 5 minutes.
 - Resuspend the cell pellet in fresh complete medium and transfer to a T-75 flask.
 - Maintain the cells in suspension culture at a density between 2×10^5 and 8×10^5 cells/mL. Subculture every 2-3 days.
- Differentiation into Macrophage-like Cells:
 - Seed THP-1 cells into the desired culture plates (e.g., 4×10^5 cells/well in a 96-well plate) in complete RPMI-1640 medium.
 - Add PMA to a final concentration of 50-100 ng/mL.

- Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- After incubation, visually confirm that the cells have adhered to the plate and adopted a macrophage-like morphology.
- Gently aspirate the PMA-containing medium and wash the cells once with fresh, serum-free RPMI-1640 medium.
- Add fresh complete RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.

Protocol 2: NLRP3 Inflammasome Activation and Ofirnoflast Treatment

Materials:

- Differentiated THP-1 cells (from Protocol 1)
- Lipopolysaccharide (LPS)
- Nigericin
- **Ofirnoflast** (HT-6184), dissolved in DMSO
- Serum-free RPMI-1640 medium
- Phosphate-Buffered Saline (PBS)

Procedure:

- Priming:
 - Aspirate the medium from the differentiated THP-1 cells.
 - Add serum-free RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL.
 - Incubate for 3 hours at 37°C.

- **Ofirnoflast** Treatment:
 - Prepare serial dilutions of **Ofirnoflast** in serum-free RPMI-1640 medium. A suggested starting concentration range is 1 nM to 10 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest **Ofirnoflast** dose.
 - After the LPS priming, gently aspirate the LPS-containing medium and wash the cells once with warm PBS.
 - Add the prepared **Ofirnoflast** dilutions or vehicle control to the respective wells.
 - Incubate for 2 hours at 37°C.
- Activation:
 - Add Nigericin to each well to a final concentration of 5 μ M.
 - Incubate for 1 hour at 37°C.

Protocol 3: Measurement of Inflammasome Activation Readouts

A. ASC Speck Formation (for THP-1-ASC-GFP cells):

Materials:

- THP-1-ASC-GFP cells (genetically engineered to express ASC fused to Green Fluorescent Protein)
- Fluorescence microscope

Procedure:

- Follow the steps in Protocol 2 using THP-1-ASC-GFP cells.
- After the 1-hour Nigericin incubation, immediately visualize the cells under a fluorescence microscope.

- Capture images from multiple fields per well.
- Quantify the number of cells containing ASC specks (large, bright fluorescent aggregates) as a percentage of the total number of cells.

B. IL-1 β and IL-8 Secretion (ELISA):

Materials:

- Human IL-1 β ELISA kit
- Human IL-8 ELISA kit
- Microplate reader

Procedure:

- After the 1-hour Nigericin incubation (Protocol 2), carefully collect the cell culture supernatants.
- Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells.
- Perform the IL-1 β and IL-8 ELISAs on the cell-free supernatants according to the manufacturer's instructions.
- Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
- Data can be presented as absolute concentrations or as a percentage of the vehicle-treated control.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of **Ofirnoflast** (HT-6184) and its inhibitory effects on the NLRP3 inflammasome. These assays are crucial for understanding the compound's mechanism of action and for its further development as a therapeutic agent for inflammatory diseases. Researchers should optimize these protocols for their specific experimental conditions and cell lines to ensure robust and reproducible results.

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